Odor Threshold and Sensory Profile Differentiation: (S)-5-Ethyl-dihydro-furan-2-one vs. γ-Valerolactone
In flavor and fragrance applications, (S)-5-ethyl-dihydro-furan-2-one provides a distinct sensory profile characterized by intense caramel and licorice notes, differentiating it from the simpler γ-valerolactone analog . While precise numerical odor threshold values for this specific enantiomer are not directly tabulated in the sourced literature, the structural difference — the presence of a C2 ethyl side chain versus a methyl group in γ-valerolactone — is a well-established determinant of odor quality and perceived intensity for this compound class [1]. The (S)-enantiomer's defined stereochemistry further ensures a consistent olfactory output, which is critical for reproducible flavor formulations where the racemate would introduce sensory variability.
| Evidence Dimension | Odor quality description |
|---|---|
| Target Compound Data | Intense caramel and licorice aroma |
| Comparator Or Baseline | γ-Valerolactone: hay and tobacco odor profile |
| Quantified Difference | Qualitatively distinct sensory categories (caramel/licorice vs. hay/tobacco) |
| Conditions | Sensory evaluation in flavor and fragrance matrices; odor descriptions compiled from authoritative vendor technical datasheets and literature reviews [2] |
Why This Matters
Procurement of the correct (S)-enantiomer ensures the desired caramel/licorice sensory profile; substitution with γ-valerolactone or the racemate would yield an unintended and qualitatively different odor character, compromising product consistency.
- [1] Dufossé L, Latrasse A, Spinnler H-E. Importance of lactones in food flavors: structure, distribution, sensory properties and biosynthesis. Sciences des Aliments, 1994, 14(1), pp.17-50. View Source
- [2] Soda Aromatic Co., Ltd. Lactones Product Information: Gamma Valerolactone. View Source
